
Potassium iron fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium iron fluoride is an inorganic compound with the chemical formula K₃[FeF₆]. It is a salt composed of potassium cations and hexafluoroferrate(3-) anions. This compound is known for its strong oxidizing properties and is commonly used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium iron fluoride can be synthesized by reacting potassium fluoride with iron(III) fluoride under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, tripotassium hexafluoroferrate(3-) is produced by reacting potassium hydroxide with iron(III) oxide in the presence of hydrofluoric acid. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting solution is then evaporated to obtain the crystalline compound.
Types of Reactions:
Oxidation: this compound acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of iron in the presence of suitable reducing agents.
Substitution: The hexafluoroferrate(3-) anion can undergo substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are used under controlled conditions.
Substitution Reactions: Ligands such as ammonia or phosphines can be used to replace fluoride ions in the hexafluoroferrate(3-) anion.
Major Products:
Oxidation: The major products depend on the substrate being oxidized. For example, organic substrates may yield carbonyl compounds.
Reduction: Reduced iron species such as iron(II) complexes.
Substitution: Complexes with different ligands replacing the fluoride ions.
Applications De Recherche Scientifique
Potassium iron fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and as a precursor for the synthesis of other iron-containing compounds.
Biology: It is used in studies involving iron metabolism and as a reagent in biochemical assays.
Medicine: Research on its potential use in medical imaging and as a therapeutic agent is ongoing.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of tripotassium hexafluoroferrate(3-) involves its strong oxidizing properties. It can transfer electrons from other compounds, thereby oxidizing them. The hexafluoroferrate(3-) anion interacts with molecular targets through electron transfer processes, leading to the formation of oxidized products. The specific pathways involved depend on the nature of the substrate and the reaction conditions.
Comparaison Avec Des Composés Similaires
Potassium hexacyanoferrate(III): Another iron-containing compound with similar oxidizing properties but different ligand coordination.
Sodium hexafluoroferrate(3-): Similar in structure but with sodium cations instead of potassium.
Ammonium hexafluoroferrate(3-): Contains ammonium cations and exhibits similar chemical behavior.
Uniqueness: Potassium iron fluoride is unique due to its specific combination of potassium cations and hexafluoroferrate(3-) anions, which imparts distinct chemical properties and reactivity. Its strong oxidizing ability and stability make it valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
13815-30-0 |
|---|---|
Formule moléculaire |
F6Fe |
Poids moléculaire |
169.84 g/mol |
Nom IUPAC |
hexafluoroiron |
InChI |
InChI=1S/6FH.Fe/h6*1H;/q;;;;;;+6/p-6 |
Clé InChI |
DEODFHDPCQFPGW-UHFFFAOYSA-H |
SMILES |
F[Fe](F)(F)(F)(F)F |
SMILES canonique |
F[Fe](F)(F)(F)(F)F |
| 13815-30-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








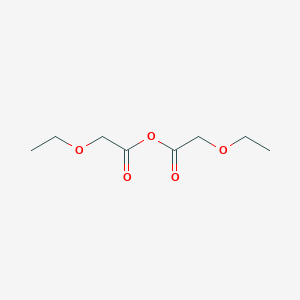
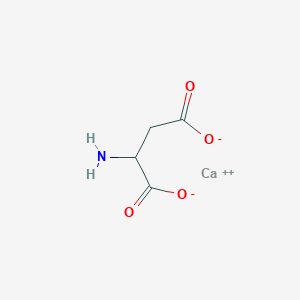
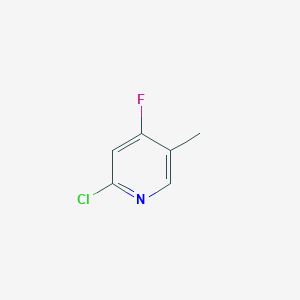
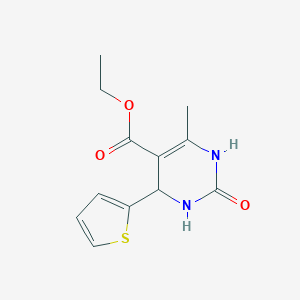
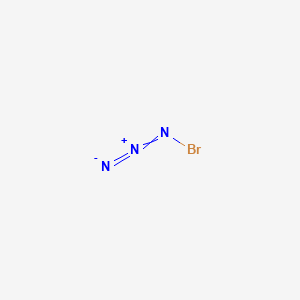
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)


